

# physical and chemical characteristics of benzoxonium chloride

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Compound of Interest

Compound Name: Benzoxonium Chloride

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# Benzoxonium Chloride: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Benzoxonium chloride**, with the chemical name N-benzyl-N-dodecyl-N,N-bis(2-hydroxyethyl)ammonium chloride, is a quaternary ammonium compound known for its antiseptic properties. It is utilized in various pharmaceutical preparations for its activity against a range of microorganisms. This technical guide provides an in-depth overview of the physical and chemical characteristics of **benzoxonium chloride**, its synthesis, mechanism of action, and analytical methodologies, consolidating available scientific data for researchers and professionals in drug development.

# **Physical and Chemical Characteristics**

While extensive experimental data for **benzoxonium chloride** is not widely consolidated, information can be drawn from studies on its analogues and from publicly available databases. The key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of Benzoxonium Chloride and its Analogues



Property	Value	Source/Reference
Chemical Name	N-benzyl-N-dodecyl-N,N-bis(2- hydroxyethyl)ammonium chloride	[1]
Synonyms	Benzyldodecylbis(2- hydroxyethyl)ammonium chloride, Absonal, Bradophen, Orofar	[1]
CAS Number	19379-90-9	[1]
Molecular Formula	C23H42CINO2	[1]
Molecular Weight	400.04 g/mol	[1][2]
Melting Point	121.6–121.9 °C (for C16 analogue); 124.2–124.7 °C (for C18 analogue)	[3]
Boiling Point	Data not available	
Solubility	Data not available (predicted to have low water solubility)	_
рКа	Data not available	

# **Synthesis of Benzoxonium Chloride Analogues**

A general method for the synthesis of benzoxonium-like salts involves the quaternization of a tertiary amine with an alkyl halide. A study detailing the synthesis of a series of N-benzyl-N,N-bis(2-hydroxyethyl)alkylaminium chlorides (C10-C18) provides a representative protocol.[3]

# Experimental Protocol: Synthesis of Benzoxonium-like Salts

Materials:

N-benzyl-N,N-bis(2-hydroxyethyl)amine



- Corresponding alkyl bromide (e.g., 1-bromododecane for the C12 analogue)
- Acetonitrile
- · Diethyl ether

#### Procedure:

- A solution of N-benzyl-N,N-bis(2-hydroxyethyl)amine (1 equivalent) in acetonitrile is prepared.
- The corresponding alkyl bromide (1 equivalent) is added to the solution.
- The reaction mixture is stirred at room temperature for 24 hours.
- The solvent is evaporated under reduced pressure.
- The resulting crude product is washed with diethyl ether to remove any unreacted starting materials.
- The purified product is dried under vacuum.

Characterization: The structure and purity of the synthesized compounds can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[3]

# **Antimicrobial Activity and Mechanism of Action**

**Benzoxonium chloride**, as a quaternary ammonium compound, exerts its antimicrobial effect primarily through the disruption of microbial cell membranes.[4][5][6][7]

## **General Mechanism of Action**

The cationic head of the **benzoxonium chloride** molecule interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and proteins. The long hydrophobic alkyl chain then penetrates and disrupts the lipid bilayer. This leads to increased membrane permeability, leakage of essential intracellular components like ions and nucleic acids, and ultimately, cell lysis and death.[4][5]



While this general mechanism is well-understood for quaternary ammonium compounds, specific signaling pathways within the microbial cell that are affected by **benzoxonium chloride** have not been extensively elucidated in the available literature.

# **Antimicrobial Spectrum**

Studies on **benzoxonium chloride** and its analogues have demonstrated activity against a range of buccopharyngeal pathogens. Minimal Inhibitory Concentrations (MICs) have been determined for various microorganisms. For instance, MICs for Gram-positive bacteria have been reported in the range of 2-5  $\mu$ g/mL, for Gram-negative organisms between 16 and 48  $\mu$ g/mL, and for Candida albicans between 6-8  $\mu$ g/mL.[8]

# **Analytical Methodologies**

The quantification and characterization of **benzoxonium chloride** and its analogues are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are key analytical techniques employed.

# **High-Performance Liquid Chromatography (HPLC)**

While a specific, validated HPLC method for **benzoxonium chloride** is not readily available in the public domain, methods developed for the closely related benzalkonium chloride can be adapted.

Table 2: Representative HPLC Conditions for Analysis of Quaternary Ammonium Compounds

Parameter	Condition	
Column	C18 or Cyano (CN) column	
Mobile Phase	Acetonitrile and a buffer (e.g., phosphate or acetate)	
Detection	UV at approximately 210-215 nm	
Flow Rate	Typically 1.0 - 1.5 mL/min	
Temperature	Ambient or controlled (e.g., 25-30 °C)	



A detailed protocol for the HPLC analysis of benzalkonium chloride in ophthalmic solutions, which could serve as a starting point for method development for **benzoxonium chloride**, is described in the Journal of Applied Pharmaceutical Science.[3]

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential for the structural elucidation of **benzoxonium chloride** and its analogues.

<sup>1</sup>H-NMR Spectral Data for Benzoxonium-like Salts (C16 and C18 analogues):[3]

- Aromatic protons: δ 7.40–7.63 ppm (m)
- -CH<sub>2</sub>- (benzyl): δ 4.86–4.87 ppm (s)
- -CH<sub>2</sub>- (hydroxyethyl): δ 3.55–3.69 and 4.14–4.28 ppm (m)
- -OH (hydroxyethyl): δ 5.72–5.73 ppm (t)
- Alkyl chain protons:  $\delta$  0.87–1.90 ppm (m)

<sup>13</sup>C-NMR Spectral Data for Benzoxonium-like Salts (C16 and C18 analogues):[3]

- Aromatic carbons: δ 127.28–133.22 ppm
- -CH<sub>2</sub>- (benzyl): δ 64.40–64.43 ppm
- -CH<sub>2</sub>- (hydroxyethyl): δ 55.87–55.89 and 59.61–59.65 ppm
- Alkyl chain carbons: δ 14.08–31.92 ppm

### Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of **benzoxonium chloride**. High-resolution mass spectrometry (HRMS) provides accurate mass measurements for elemental composition confirmation.[3]

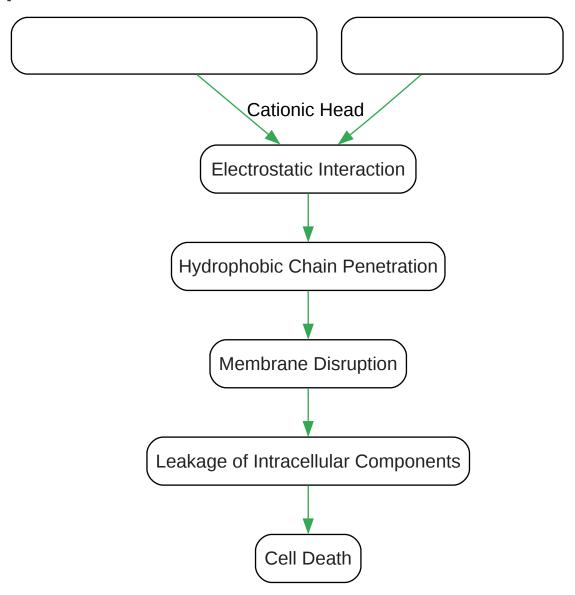
# **Stability and Degradation**



Forced degradation studies are critical to understanding the stability of a drug substance under various stress conditions. While specific forced degradation studies for **benzoxonium chloride** are not detailed in the reviewed literature, protocols for the related benzalkonium chloride can be adapted. These studies typically involve exposing the compound to acidic, alkaline, oxidative, thermal, and photolytic stress.[9]

## **Visualizations**

# Logical Relationship of Quaternary Ammonium Compound Action



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Caption: General mechanism of antimicrobial action for quaternary ammonium compounds.

# **Experimental Workflow for Synthesis and Characterization**



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